molecular formula C5H8N2O3 B12358773 5-Methoxydihydropyrimidine-2,4(1H,3H)-dione

5-Methoxydihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12358773
M. Wt: 144.13 g/mol
InChI Key: LIHLEUSPWFXEDO-UHFFFAOYSA-N
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Description

5-Methoxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with methoxy and keto functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxydihydropyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using catalysts such as oxalic acid or Lewis acids like zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to provide the necessary energy for the reaction, resulting in shorter reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

5-Methoxydihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxydihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

5-methoxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O3/c1-10-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)

InChI Key

LIHLEUSPWFXEDO-UHFFFAOYSA-N

Canonical SMILES

COC1CNC(=O)NC1=O

Origin of Product

United States

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